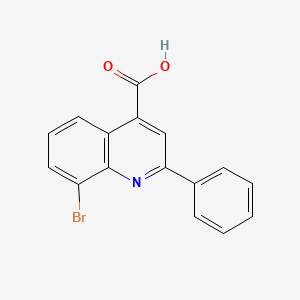![molecular formula C18H24BF3O5 B13718917 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester is a complex organic compound that features a boronic ester group. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
The synthesis of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This can be achieved through the reaction of pinacol with boronic acid under specific conditions.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Borylation: This reaction involves the formation of carbon-boron bonds, often facilitated by palladium or copper catalysts.
Hydroboration: This reaction adds boron and hydrogen across double or triple bonds in alkenes and alkynes, typically using transition metal catalysts.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by others, often under specific conditions.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and transition metals. The major products formed from these reactions are often boron-containing organic compounds, which can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of this compound involves its ability to form stable carbon-boron bonds. The boronic ester group can interact with various molecular targets, facilitating the formation of complex organic structures. The pathways involved often include catalytic cycles mediated by transition metals, which enable the efficient formation and transformation of the compound .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester include:
Pinacolborane: Another boronic ester used in similar borylation and hydroboration reactions.
Bis(pinacolato)diboron: A compound used in the formation of carbon-boron bonds, often in the presence of palladium catalysts.
Catecholborane: Utilized in hydroboration reactions, similar to pinacolborane.
The uniqueness of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester lies in its specific functional groups, which provide distinct reactivity and applications in organic synthesis.
Propriétés
Formule moléculaire |
C18H24BF3O5 |
|---|---|
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C18H24BF3O5/c1-15(2,3)25-14(23)12-9-8-11(10-13(12)24-18(20,21)22)19-26-16(4,5)17(6,7)27-19/h8-10H,1-7H3 |
Clé InChI |
JGNZGOOQVXOTFT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13718853.png)
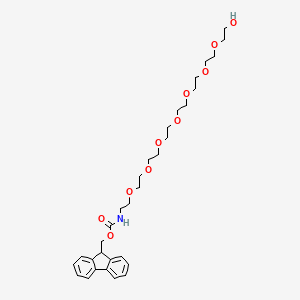
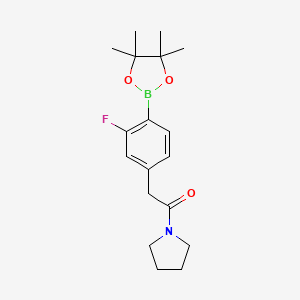
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)

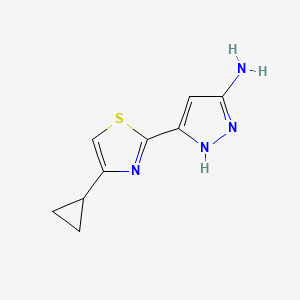

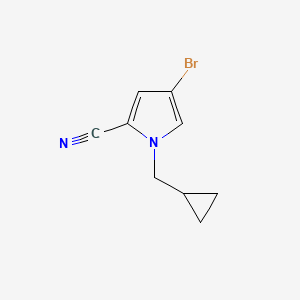
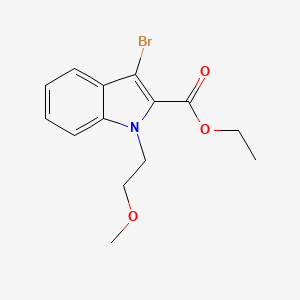

![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)
